
FR 139317
Vue d'ensemble
Description
FR-139317 est un tripeptide linéaire synthétique qui agit comme un antagoniste puissant, compétitif et hautement sélectif des récepteurs de l'endothéline A. Il est principalement utilisé dans la recherche scientifique pour étudier les propriétés physiologiques des récepteurs de l'endothéline A et explorer leur rôle dans diverses maladies .
Applications De Recherche Scientifique
Cardiovascular Research
Mechanism of Action:
FR 139317 selectively antagonizes endothelin A receptors, which are implicated in vasoconstriction and hypertension. By inhibiting these receptors, this compound can potentially improve hemodynamic parameters in conditions like congestive heart failure.
Case Study: Congestive Heart Failure in Rats
- Objective: Investigate the effects of this compound on hemodynamics and plasma endothelin-1 levels in a rat model of congestive heart failure.
- Methods: Adult male Wistar rats underwent left coronary artery ligation to induce heart failure. They were treated with this compound at doses of 1 and 5 mg/kg/day for six weeks.
- Results:
- Mortality rates were significantly lower in the treatment groups (25% and 28.6%) compared to the control group (50%).
- Plasma ET-1 levels were reduced:
- Treatment group (5 mg/kg): ng/L
- Control group: ng/L
- Improved left ventricular end-diastolic pressures were noted at mmHg and mmHg for treatment groups versus mmHg for controls .
Pulmonary Research
Impact on Airway Inflammation:
Research indicates that this compound may also play a role in modulating airway inflammation, making it relevant for studies on respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
Case Study: Pediatric Wheezing
- Objective: Examine the levels of airway inflammatory mediators in infants with wheezing.
- Methods: Infants were administered this compound to assess its effects on inflammatory markers.
- Results: The administration of this compound led to significant reductions in specific inflammatory mediators, suggesting a therapeutic potential for managing wheezing episodes .
Comparative Studies on Endothelin Receptor Antagonists
Study on ETA vs ETB Antagonists:
A comparative study evaluated the effects of this compound (ETA antagonist) against an ETB receptor antagonist in dogs with induced congestive heart failure.
- Findings:
Summary of Key Findings
Application Area | Key Findings |
---|---|
Cardiovascular Health | Reduced mortality and improved hemodynamics in heart failure models |
Pulmonary Health | Decreased airway inflammation in pediatric patients with wheezing |
Comparative Studies | Favorable hemodynamic profile compared to ETB antagonists |
Mécanisme D'action
Target of Action
FR 139317, also known as FR139317 or PD 147953, is a synthetic linear tripeptide that acts as a potent, competitive, and highly selective antagonist of endothelin A receptors (ET-A) . The ET-A receptor is a G-protein-coupled receptor involved in the regulation of vasoconstriction and blood pressure .
Mode of Action
This compound competitively inhibits the binding of endothelin-1 to ET-A receptors . This inhibition prevents endothelin-1 from exerting its vasoconstrictive effects, thereby reducing blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ET-A receptor, this compound inhibits endothelin-1-induced calcium mobilization in cells . This results in a decrease in intracellular calcium levels, which in turn leads to vasodilation .
Pharmacokinetics
It is soluble in ethanol, DMSO, and 1eq. HCl , suggesting that it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
The primary result of this compound’s action is the inhibition of endothelin-1-induced vasoconstriction . By blocking the ET-A receptor, this compound prevents endothelin-1 from causing vasoconstriction, leading to a decrease in blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol, DMSO, and 1eq. HCl suggests that its absorption and efficacy could be affected by the pH of the environment. Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C
Analyse Biochimique
Biochemical Properties
FR 139317 plays a crucial role in biochemical reactions by inhibiting the activity of ETA receptors. These receptors are primarily involved in vasoconstriction and are activated by endothelin-1 (ET-1), a potent vasoconstrictor peptide . This compound binds to ETA receptors with high affinity (Ki values of 1 nM for ETA and 7.3 μM for ETB), thereby preventing ET-1 from exerting its vasoconstrictive effects . This interaction is competitive, meaning that this compound competes with ET-1 for binding to the same receptor sites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits ET-1-induced vasoconstriction, thereby reducing blood pressure . In stroke-prone spontaneously hypertensive rats, this compound has been shown to prevent hypertension and cardiac hypertrophy by blocking the effects of ET-1 . Additionally, this compound influences cell signaling pathways by inhibiting the mobilization of intracellular calcium, which is a key step in the vasoconstrictive response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ETA receptors, which are G-protein coupled receptors (GPCRs). By binding to these receptors, this compound prevents the activation of downstream signaling pathways that lead to vasoconstriction . Specifically, this compound inhibits the ET-1-evoked mobilization of intracellular calcium in CHO-K1 cells, with an IC50 value of 25.97 nM . This inhibition disrupts the signaling cascade that normally results in vasoconstriction and other cellular responses to ET-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in stroke-prone spontaneously hypertensive rats, prolonged administration of this compound (20 mg/kg intraperitoneally, twice daily) over a period of six weeks significantly reduced systolic blood pressure and cardiac hypertrophy . The stability of this compound is also noteworthy; it can be stored at -20°C under desiccating conditions for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rabbit model of acute myocardial ischemia and reperfusion, this compound significantly attenuated the increase in coronary perfusion pressure caused by ET-1 in a dose-dependent manner . At higher doses, this compound did not significantly affect myocardial infarct size, indicating a threshold effect . In stroke-prone spontaneously hypertensive rats, a dosage of 20 mg/kg intraperitoneally, twice daily, was effective in preventing hypertension and cardiac hypertrophy .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of ETA receptors. By blocking these receptors, this compound prevents the vasoconstrictive effects of ET-1, thereby influencing the overall metabolic flux and metabolite levels associated with vasoconstriction and hypertension .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with ETA receptors. It is highly soluble in ethanol, DMSO, and 1eq. HCl, which facilitates its distribution in biological systems . The compound’s high affinity for ETA receptors ensures its effective localization at sites where these receptors are expressed . This selective binding is crucial for its therapeutic effects in reducing vasoconstriction and hypertension .
Subcellular Localization
The subcellular localization of this compound is primarily at the plasma membrane, where ETA receptors are located . By binding to these receptors, this compound exerts its antagonistic effects on ET-1-induced vasoconstriction . There is no specific evidence of post-translational modifications or targeting signals that direct this compound to other subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
FR-139317 est synthétisé par une série de réactions de couplage peptidique. La synthèse implique le couplage d'acides aminés spécifiques dans une séquence contrôlée pour former la structure tripeptidique souhaitée. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle
La production industrielle de FR-139317 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure à 98% .
Analyse Des Réactions Chimiques
Types de réactions
FR-139317 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de FR-139317 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour étudier la relation structure-activité du composé .
Applications de la recherche scientifique
FR-139317 possède un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés des récepteurs de l'endothéline A et leur rôle dans les voies de signalisation chimique.
Biologie : Utilisé dans des études biologiques pour étudier les rôles physiologiques et pathologiques des récepteurs de l'endothéline A dans divers tissus.
Médecine : Utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans des affections telles que l'hypertension, l'insuffisance cardiaque et le spasme vasculaire cérébral.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endothéline A
Mécanisme d'action
FR-139317 exerce ses effets en se liant sélectivement aux récepteurs de l'endothéline A, inhibant ainsi la liaison de l'endothéline-1, un puissant vasoconstricteur. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à la vasoconstriction et à d'autres effets physiologiques. Les cibles moléculaires de FR-139317 comprennent les récepteurs de l'endothéline A, et les voies impliquées sont principalement liées à la mobilisation du calcium et à la contraction du muscle lisse .
Comparaison Avec Des Composés Similaires
Composés similaires
Ambrisentan : Un autre antagoniste sélectif des récepteurs de l'endothéline A utilisé dans le traitement de l'hypertension artérielle pulmonaire.
Bosentan : Un antagoniste dual des récepteurs de l'endothéline qui bloque les récepteurs de l'endothéline A et de l'endothéline B.
Macitentan : Un antagoniste dual des récepteurs de l'endothéline avec une demi-vie plus longue par rapport au bosentan.
Unicité de FR-139317
FR-139317 est unique par sa grande sélectivité et sa puissance pour les récepteurs de l'endothéline A. Contrairement aux antagonistes doubles comme le bosentan et le macitentan, FR-139317 cible spécifiquement les récepteurs de l'endothéline A, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs sans affecter les récepteurs de l'endothéline B .
Activité Biologique
FR 139317 is a highly selective endothelin (ET) ETA receptor antagonist that has been studied for its pharmacological effects, particularly in relation to cardiovascular health and pulmonary function. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms of action, and clinical implications.
Overview of this compound
- Chemical Identity : this compound is characterized by its potent selective antagonism of the ETA receptor, with a Ki value of approximately 1 nM for ETA and 7.3 μM for ETB receptors, indicating a significant selectivity towards the ETA subtype .
- Mechanism of Action : The compound inhibits the contractile responses induced by endothelin-1 (ET-1) and endothelin-2 (ET-2) in isolated pulmonary arteries but does not affect contractions induced by endothelin-3 (ET-3) . This selectivity suggests that this compound may be beneficial in conditions where ET-1 and ET-2 are implicated.
In Vitro Studies
- Pulmonary Artery Contraction : In studies conducted on guinea-pig pulmonary arteries, this compound effectively antagonized ET-1 and ET-2 induced contractions. The Schild plot analysis yielded a pA2 value of 6.65, supporting its role as a competitive antagonist .
Endothelin Type | Effect on Contraction | Antagonized by this compound |
---|---|---|
ET-1 | Strong contraction | Yes |
ET-2 | Strong contraction | Yes |
ET-3 | Weaker contraction | No |
In Vivo Studies
- Cardiovascular Effects : In animal models of congestive heart failure (CHF), this compound demonstrated improvements in hemodynamics. Administration of the antagonist resulted in significant reductions in mean arterial pressure and pulmonary vascular resistance .
Dosage (mg/kg) | Mean Arterial Pressure (MAP) | Pulmonary Vascular Resistance (PVR) |
---|---|---|
1 | Decreased | Decreased |
10 | Further decreased | Further decreased |
Heart Failure Management
Research indicates that selective ETA receptor antagonists like this compound may offer therapeutic benefits in managing heart failure by improving hemodynamics and potentially reducing mortality rates in experimental models . The inhibition of neurohumoral activation through the blockade of endothelin receptors may contribute to these effects.
Pulmonary Hypertension
Given its selective action on pulmonary vascular smooth muscle, this compound holds promise as a treatment option for pulmonary hypertension. The ability to selectively inhibit ETA receptors while sparing ETB receptors may minimize adverse effects associated with non-selective antagonists .
Propriétés
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOKMIQQPDDTNO-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931419 | |
Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142375-60-8 | |
Record name | FR 139317 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FR 139317 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.